molecular formula C21H27N7O2 B10998565 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10998565
M. Wt: 409.5 g/mol
InChI Key: JAUJKJSOWBSQKY-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-aminopyrimidine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The phenyl and pyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.

Biology: In biological research, it serves as a ligand for studying receptor interactions and enzyme inhibition.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, while the pyrimidinyl group can modulate enzyme activity. These interactions lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison: While these similar compounds share structural similarities, N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidinyl group, in particular, enhances its potential for enzyme inhibition and receptor binding, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H27N7O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C21H27N7O2/c29-19(26-11-9-25(10-12-26)18-5-2-1-3-6-18)17-24-21(30)28-15-13-27(14-16-28)20-22-7-4-8-23-20/h1-8H,9-17H2,(H,24,30)

InChI Key

JAUJKJSOWBSQKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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